molecular formula C10H14N4O2 B14600849 1,9-Dimethyl-8-propyl-3,9-dihydro-purine-2,6-dione CAS No. 61080-29-3

1,9-Dimethyl-8-propyl-3,9-dihydro-purine-2,6-dione

Cat. No.: B14600849
CAS No.: 61080-29-3
M. Wt: 222.24 g/mol
InChI Key: NGJDSBDYEMSZKF-UHFFFAOYSA-N
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Description

1,9-Dimethyl-8-propyl-3,9-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C10H15N4O2. It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dimethyl-8-propyl-3,9-dihydro-purine-2,6-dione typically involves the alkylation of a purine derivative. One common method is the reaction of 1,3-dimethylxanthine with propyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,9-Dimethyl-8-propyl-3,9-dihydro-purine-2,6-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

1,9-Dimethyl-8-propyl-3,9-dihydro-purine-2,6-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,9-Dimethyl-8-propyl-3,9-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to purine receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylxanthine:

    1,3-Dimethyluric acid: Another purine derivative with different biological activities.

    1,3,7-Trimethylxanthine:

Uniqueness

1,9-Dimethyl-8-propyl-3,9-dihydro-purine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties

Properties

CAS No.

61080-29-3

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

1,9-dimethyl-8-propyl-3H-purine-2,6-dione

InChI

InChI=1S/C10H14N4O2/c1-4-5-6-11-7-8(13(6)2)12-10(16)14(3)9(7)15/h4-5H2,1-3H3,(H,12,16)

InChI Key

NGJDSBDYEMSZKF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1C)NC(=O)N(C2=O)C

Origin of Product

United States

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